Dihydro Flupentixol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

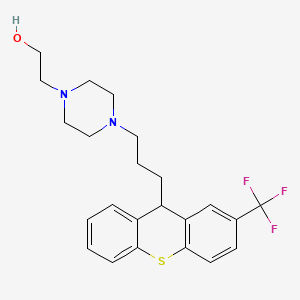

Dihydro Flupentixol is an antipsychotic drug of the thioxanthene group. It is used for the management of chronic schizophrenia in patients whose main manifestations do not include excitement, agitation, or hyperactivity . It has also been marketed to manage symptoms of depression in patients who may or may not exhibit signs of anxiety .

Synthesis Analysis

Flupentixol is available as a 1:1 mixture of the geometric isomers cis- and trans-isomers (Z- and E-isomers, respectively) for oral administration . The depot preparation flupentixol decanoate contains only cis-flupentixol . Only cis-flupentixol is considered to be pharmacologically active with regard to its affinity for dopamine (and serotonin) receptors .Molecular Structure Analysis

The molecular formula of Flupentixol is C23H25F3N2OS . It exists in two geometric isomers, the trans (E) and pharmacologically active cis (Z) forms .Chemical Reactions Analysis

Flupentixol acts primarily by blocking post-synaptic D2, D1, and 5-HT2A receptors . It also blocks alpha-1 adrenergic receptors . Some authors characterize flupentixol as a “partial atypical” antipsychotic .Physical And Chemical Properties Analysis

Flupentixol is a small molecule with an average weight of 434.52 and a monoisotopic mass of 434.163969096 .Scientific Research Applications

Antipsychotic Treatment

Flupentixol, also known as Dihydro Flupentixol, is a first-generation antipsychotic drug of the thioxanthene class . It’s primarily used as a long-acting injection given once every 2 or 3 weeks for the long-term treatment of schizophrenia .

Treatment of Depression

In addition to its use in treating schizophrenia, Flupentixol is also used in low doses as an antidepressant . Its antidepressant effects at lower doses may be mediated by preferential D2/D3 autoreceptor blockade, resulting in increased postsynaptic activation .

Serotonin Receptor Affinity

Flupentixol is considered to be pharmacologically active with regard to its affinity for dopamine and serotonin receptors . This suggests that it could have potential applications in the treatment of disorders related to these neurotransmitter systems .

Self-Harm Reduction

There is evidence that Flupentixol reduces the rate of deliberate self-harm among those who self-harm repeatedly . This suggests that it could be used as a treatment option for individuals with self-harming behaviors .

Optimal Dose Determination

Research has been conducted to find the optimal dose of Flupentixol decanoate in the maintenance treatment of schizophrenia . The study found that individualized doses between 5 mg and 40 mg every 1 to 4 weeks were the most successful .

Mechanism of Action

Safety and Hazards

Future Directions

Flupentixol has a stable place in the treatment of schizophrenia in spite of the introduction of different second-generation antipsychotics . Comparative adverse drug reaction profiles suggest an intermediate position between first-generation antipsychotics and second-generation antipsychotics for flupentixol in clinical practice .

properties

IUPAC Name |

2-[4-[3-[2-(trifluoromethyl)-9H-thioxanthen-9-yl]propyl]piperazin-1-yl]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27F3N2OS/c24-23(25,26)17-7-8-22-20(16-17)18(19-4-1-2-6-21(19)30-22)5-3-9-27-10-12-28(13-11-27)14-15-29/h1-2,4,6-8,16,18,29H,3,5,9-15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQKMVCKAKBHVAL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCC2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27F3N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70747657 |

Source

|

| Record name | 2-(4-{3-[2-(Trifluoromethyl)-9H-thioxanthen-9-yl]propyl}piperazin-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dihydro Flupentixol | |

CAS RN |

14141-25-4 |

Source

|

| Record name | 2-(4-{3-[2-(Trifluoromethyl)-9H-thioxanthen-9-yl]propyl}piperazin-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid, ethyl ester](/img/no-structure.png)

![1-(4,6-Dibromo-3-fluorothieno[3,4-b]thiophen-2-yl)octan-1-one](/img/structure/B598728.png)